N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide
Description
N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 3-methyloxetan-3-yl)methylamino group
Properties
IUPAC Name |
N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(9-18-10-13)8-14-12-5-3-11(4-6-12)7-15-19(2,16)17/h3-6,14-15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNATHGCAHTBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC2=CC=C(C=C2)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the 3-methyloxetan-3-yl)methylamine precursor. This can be achieved through the reaction of 3-methyloxetan-3-yl)methanol with a suitable amine under controlled conditions . The resulting amine is then reacted with 4-(chloromethyl)benzenesulfonamide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(3-Methyloxetan-3-yl)methanamine
- N-Methyl-1-(tetrahydro-3-furanyl)methanamine
Uniqueness
N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a methanesulfonamide group and a 3-methyloxetan-3-yl)methylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
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